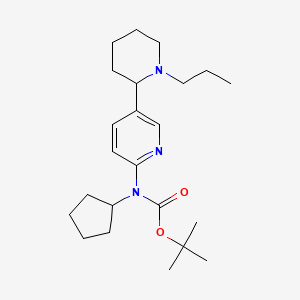![molecular formula C16H20I2N6O4S-2 B11824229 2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
2-[(3-Iodophenyl)methyl]guanidine;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)methyl]guanidine typically involves the reaction of 3-iodobenzylamine with cyanamide under acidic conditions to form the guanidine derivative . This reaction is usually carried out in a one-pot synthesis approach, which provides straightforward and efficient access to the desired guanidine compound .
Industrial Production Methods
Industrial production methods for 2-[(3-Iodophenyl)methyl]guanidine involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-[(3-Iodophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated guanidine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various iodinated and deiodinated guanidine derivatives, which can be further utilized in different applications .
科学的研究の応用
2-[(3-Iodophenyl)methyl]guanidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(3-Iodophenyl)methyl]guanidine involves its specific affinity for tissues of the sympathetic nervous system. The compound is taken up by adrenergic neurons and related tumors, where it inhibits ADP-ribosyltransferase and blocks neuronal activity . This mechanism makes it effective as a diagnostic and therapeutic agent in certain cancers .
類似化合物との比較
Similar Compounds
Guanidine: A strong organic base used in various biochemical processes.
Iobenguane: A radiopharmaceutical agent used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma.
Uniqueness
2-[(3-Iodophenyl)methyl]guanidine is unique due to its specific affinity for adrenergic neurons and related tumors, making it highly effective in diagnostic imaging and treatment of certain cancers . Its radiolabeled forms provide high selectivity and sensitivity in detecting and treating tumors .
特性
分子式 |
C16H20I2N6O4S-2 |
|---|---|
分子量 |
646.2 g/mol |
IUPAC名 |
2-[(3-iodophenyl)methyl]guanidine;sulfate |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/p-2 |
InChIキー |
XNACDNPGABUBFR-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


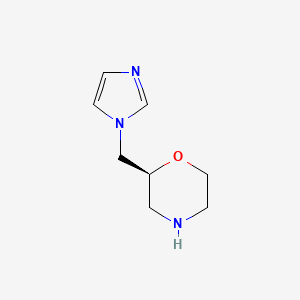
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
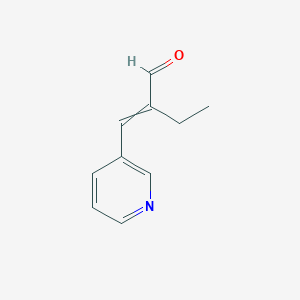
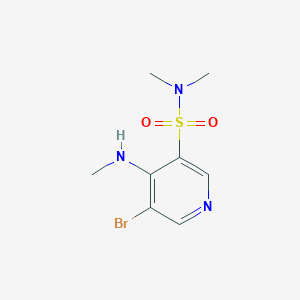
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
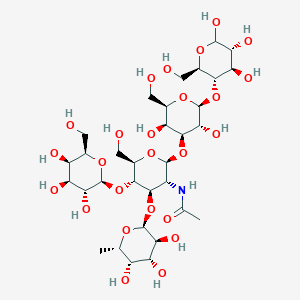
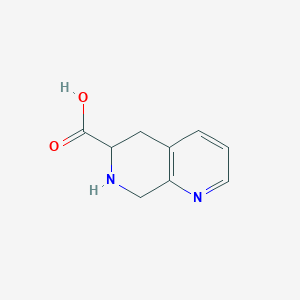
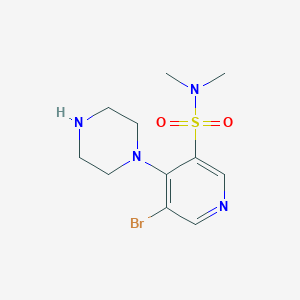
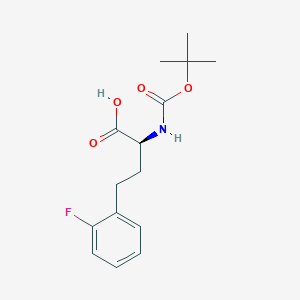
![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)

![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B11824221.png)
